molecular formula C8H9N3O B14861071 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde

Cat. No.: B14861071
M. Wt: 163.18 g/mol
InChI Key: NPOBDGGDEIDZMN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde typically involves the condensation of pyridine derivatives with formamide or formic acid under acidic conditions. One common method involves the reaction of 2-aminopyridine with formamide in the presence of a catalyst such as acetic acid, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its ability to interact with a wide range of biological targets makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C8H9N3O/c12-5-8-10-4-6-3-9-2-1-7(6)11-8/h4-5,9H,1-3H2

InChI Key

NPOBDGGDEIDZMN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)C=O

Origin of Product

United States

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